Colladonin
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Overview
Description
Colladonin is a naturally occurring sesquiterpene coumarin, primarily isolated from plants belonging to the Apiaceae family. It is known for its diverse biological activities, including cytotoxic effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colladonin can be synthesized through several organic reactions involving the coupling of sesquiterpene and coumarin moieties. The synthesis typically involves the use of reagents such as chloroform and ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, particularly the roots of plants in the Apiaceae family. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups, typically using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Industry: Utilized in the development of pharmaceuticals and natural product-based therapies.
Mechanism of Action
Colladonin exerts its effects primarily through the inhibition of key enzymes involved in cancer cell proliferation. It targets molecular pathways that regulate cell growth and apoptosis, leading to the suppression of tumor growth .
Comparison with Similar Compounds
- Badrakemin
- Anatolicin
- 14’-Acetoxycolladonin
- Deltoin
Comparison: this compound is unique due to its specific sesquiterpene coumarin structure, which imparts distinct biological activities. Compared to similar compounds like badrakemin and anatolicin, this compound exhibits higher cytotoxicity against certain cancer cell lines, making it a promising candidate for anticancer research .
Properties
IUPAC Name |
7-[[(4aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18?,20-,21?,24?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWYNTDTQPCVPG-SMVUYSJCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905738 |
Source
|
Record name | 7-[(6-Hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)methoxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100785-98-6 |
Source
|
Record name | 7-[(6-Hydroxy-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)methoxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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